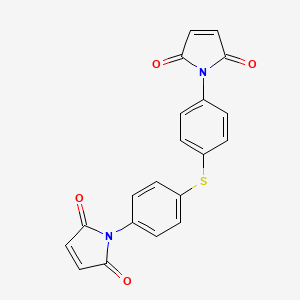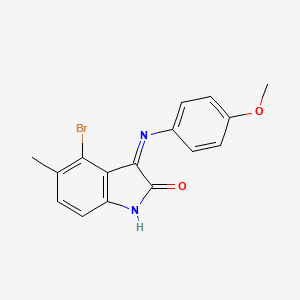
N,N'-bis(3,5-dimethylphenyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE: is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 3,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents. These reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties.
Biology: In biological research, this compound is investigated for its potential as a ligand in the study of protein-ligand interactions. Its structural features make it suitable for binding studies with various biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism by which N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
- N1,N4-BIS(2,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
- N1,N4-BIS(4-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
- N1,N4-BIS(3,4-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
Comparison: N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the specific positioning of the methyl groups on the phenyl rings. This structural feature can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and stability, making it suitable for specific applications.
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-N,4-N-bis(3,5-dimethylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-9-16(2)12-21(11-15)25-23(27)19-5-7-20(8-6-19)24(28)26-22-13-17(3)10-18(4)14-22/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
XKCQZQXDGPXBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690889.png)

![4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene](/img/structure/B11690902.png)
![N-[3,5-bis(4-fluorophenoxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690914.png)

![2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11690918.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11690921.png)
![(2Z)-2-[(2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11690935.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11690944.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690947.png)


![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)
